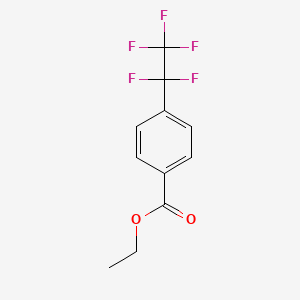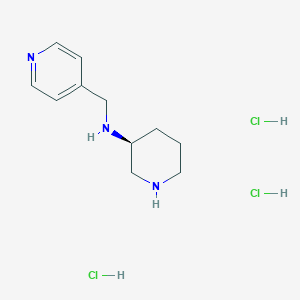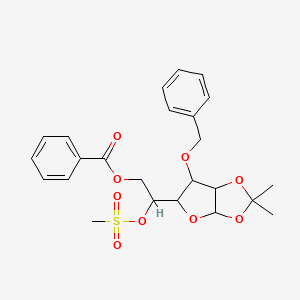
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane
概要
説明
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane typically involves the fluorination of precursor compounds. One common method is the reaction of hexafluoropropylene oxide with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product.
化学反応の分析
Types of Reactions
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce partially fluorinated hydrocarbons.
科学的研究の応用
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.
Industry: Used in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and stability, making it useful in various chemical and biological processes. The exact pathways and targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
2,2,3,5,5,6-Hexafluoro-1,4-dioxane: Lacks the trifluoromethyl groups, resulting in different chemical properties.
3,6-Difluoro-1,4-dioxane: Contains fewer fluorine atoms, leading to lower reactivity and stability.
1,4-Dioxane: The non-fluorinated parent compound, with significantly different chemical behavior.
Uniqueness
2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane is unique due to its high degree of fluorination, which imparts exceptional stability, reactivity, and resistance to degradation. These properties make it valuable for specialized applications where other compounds may not perform as well.
特性
IUPAC Name |
2,2,3,5,5,6-hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(3(9,10)11)5(15,16)20-2(8,4(12,13)14)6(17,18)19-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWPXDOVVTVZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(O1)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026726 | |
| Record name | 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137373-27-4 | |
| Record name | 2,2,3,5,5,6-Hexafluoro-3,6-bis(trifluoromethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B3039790.png)
![1-[2-(1,1,2,2,2-Pentafluoroethyl)phenyl]ethanone](/img/structure/B3039793.png)
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B3039794.png)

![Ethanone, 1-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]-](/img/structure/B3039797.png)





